Product packaging for USP3 ZnF-UBD ligand-1(Cat. No.:)

USP3 ZnF-UBD ligand-1

Cat. No.: B12389826
M. Wt: 373.4 g/mol
InChI Key: HRIKEIQJPCOUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Protein Ubiquitination in Cellular Homeostasis

The ubiquitin-proteasome system (UPS) is a critical regulatory mechanism in eukaryotic cells, responsible for the degradation of the majority of intracellular proteins. nih.gov This process, known as ubiquitination, involves the attachment of a small protein called ubiquitin to a target protein, marking it for degradation by a large protein complex called the proteasome. nih.govthermofisher.com This system is fundamental for maintaining cellular homeostasis by removing misfolded or damaged proteins, controlling the levels of regulatory proteins, and thereby influencing a wide array of cellular processes including cell cycle progression, proliferation, differentiation, and apoptosis. nih.govnih.gov The reversible nature of ubiquitination allows for dynamic regulation of protein function, localization, and stability in response to cellular needs and environmental changes. thermofisher.comnih.gov

Deubiquitinating Enzymes (DUBs) as Regulators of Ubiquitin Dynamics

The process of ubiquitination is reversed by a group of enzymes known as deubiquitinating enzymes, or DUBs. nih.gov These enzymes act as crucial regulators of the ubiquitin signaling network by removing ubiquitin from substrate proteins. nih.govfrontiersin.org This action can rescue proteins from degradation, edit ubiquitin chain linkages, and maintain the cellular pool of free ubiquitin. nih.gov By counteracting the activity of ubiquitin ligases, DUBs provide a dynamic and reversible control over protein stability and function, which is essential for rapid cellular responses to various stimuli and stresses. nih.govnih.gov The balance between ubiquitination and deubiquitination is vital for normal cellular function, and its dysregulation is implicated in numerous human diseases. nih.gov

Overview of Ubiquitin-Specific Proteases (USPs) Family

Among the different families of DUBs, the ubiquitin-specific proteases (USPs) represent the largest and most diverse group in humans, with approximately 56 to 58 members. guidetopharmacology.orgdrugtargetreview.com USPs are typically cysteine proteases that cleave the isopeptide bond between ubiquitin and the target protein. guidetopharmacology.orgrupress.org Structurally, USPs are characterized by a conserved catalytic USP domain. drugtargetreview.com In addition to their catalytic core, many USPs possess various accessory domains, such as zinc finger ubiquitin-binding (ZnF-UBP) domains and ubiquitin-like (UBL) domains, which are thought to contribute to their substrate specificity. nih.govnih.gov This structural diversity allows USPs to participate in a wide range of cellular processes, including DNA damage repair, cell cycle control, and the regulation of signaling pathways. nih.gov

Contextualizing USP3 within the DUB Landscape

Ubiquitin-specific protease 3 (USP3) is a member of the USP family of deubiquitinases. nih.gov It is known to play a significant role in several fundamental cellular processes, including the DNA damage response, cell cycle progression, and innate immunity. nih.govuniprot.org USP3 acts as a chromatin modifier by deubiquitinating histones H2A and H2B, thereby influencing genome stability. nih.govnih.gov Furthermore, USP3 has been shown to regulate key signaling pathways. For instance, it can negatively regulate the type I interferon response by deubiquitinating RIG-I and also modulate the NF-κB signaling pathway by targeting MYD88. nih.govuniprot.org The diverse functions of USP3 underscore its importance in maintaining cellular homeostasis.

Rationale for Targeting USP3 and its Domains in Research

The multifaceted roles of USP3 in critical cellular pathways have made it an attractive target for research. nih.gov The catalytic activity of USP3 is dependent on its USP domain, but its substrate specificity and interactions are often mediated by other domains, such as the zinc finger ubiquitin-binding domain (ZnF-UBD). biorxiv.org The ZnF-UBD of USP3 is essential for its interaction with and deubiquitination of specific targets like histone H2A. biorxiv.org

Targeting non-catalytic domains like the ZnF-UBD presents a novel strategy for developing selective modulators of USP3 function. A compound identified as "USP3 ZnF-UBD ligand-1" has been shown to bind to this specific domain. medchemexpress.com This ligand offers a valuable chemical tool to explore the functions of the USP3 ZnF-UBD and to potentially develop bifunctional molecules, such as deubiquitinase-targeting chimeras (DUBTACs), which could recruit USP3 to specific proteins for targeted deubiquitination and stabilization. biorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15N3O5S B12389826 USP3 ZnF-UBD ligand-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

4-oxo-4-[3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)phenyl]butanoic acid

InChI

InChI=1S/C17H15N3O5S/c21-14(6-7-16(22)23)11-3-1-4-12(9-11)20-26(24,25)15-10-19-17-13(15)5-2-8-18-17/h1-5,8-10,20H,6-7H2,(H,18,19)(H,22,23)

InChI Key

HRIKEIQJPCOUTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC3=C2C=CC=N3)C(=O)CCC(=O)O

Origin of Product

United States

Usp3: Structure, Function, and Biological Roles

Molecular Architecture of Ubiquitin-Specific Protease 3 (USP3)

The enzymatic core of USP3 is its catalytic domain, which belongs to the Ubiquitin C-Terminal Hydrolase (UCH) family. nih.govnih.gov This domain, spanning amino acids 159-511, adopts a conserved three-dimensional structure often described as resembling a hand with "palm, thumb, and fingers" subdomains. nih.govmdpi.comresearchgate.net The active site is situated in a cleft between the thumb and palm regions. mdpi.comresearchgate.net

The catalytic mechanism relies on a classic cysteine protease triad (B1167595) of Cysteine, Histidine, and Aspartate/Asparagine residues. mdpi.comwikipedia.org The histidine residue acts as a general base, activating the catalytic cysteine, which then performs a nucleophilic attack on the isopeptide bond linking ubiquitin to its substrate protein, leading to hydrolysis. mdpi.com This catalytic core is interspersed with insertions that can fold into separate domains, regulating the enzyme's activity. ebi.ac.uk

In addition to its catalytic core, USP3 possesses a crucial non-catalytic domain at its N-terminus (amino acids 1-121) known as the Zinc Finger Ubiquitin-Binding Domain (ZnF-UBD). researchgate.netnih.govresearchgate.net This domain features a unique, compact globular fold with a distinct cleft designed to recognize and bind the C-terminal RLRGG motif of ubiquitin. nih.govacs.org The ZnF-UBD is essential for the interaction of USP3 with its ubiquitinated substrates, and its mutation can significantly impair this interaction. nih.govbiorxiv.org While this domain is found in several USP family members, its function can vary; in USP3, it is critical for recognizing ubiquitin. acs.orgliverpool.ac.uk

It is this non-catalytic ZnF-UBD that is the target of USP3 ZnF-UBD ligand-1 , also known as compound 59. researchgate.netmedchemexpress.com This small molecule was identified through a focused library screen and selectively engages the ZnF-UBD of USP3 with a dissociation constant (KD) of 14 μM. acs.orgresearchgate.netnih.gov Hydrogen-deuterium exchange mass spectrometry experiments have confirmed that the ligand binds to the expected C-terminal ubiquitin-binding pocket of the ZnF-UBD. acs.orgresearchgate.net A key finding is that this compound does not inhibit the catalytic, deubiquitinating activity of the full-length USP3 enzyme. researchgate.netnih.govbiorxiv.org This makes it a valuable chemical tool for studying the specific functions of the ZnF-UBD and for the development of deubiquitylase-targeting chimeras (DUBTACs). acs.orgresearchgate.netnih.gov

Enzymatic Activity and Substrate Specificity of USP3

As a deubiquitinase, USP3 counteracts the process of ubiquitination, which is a key post-translational modification controlling protein fate. researchgate.net

USP3 functions as a hydrolase, specifically an isopeptidase, that cleaves the bond between a substrate protein and a ubiquitin molecule or between ubiquitin molecules within a polyubiquitin (B1169507) chain. mdpi.comebi.ac.uk This activity reverses the signaling cascade initiated by E3 ubiquitin ligases. researchgate.netresearchgate.net Research has shown that USP3 can act on different types of polyubiquitin linkages, including K48-linked chains, which typically target proteins for proteasomal degradation, and K63-linked chains, which are involved in non-proteolytic signaling pathways like DNA repair and immune responses. nih.govnih.govembopress.org The binding of this compound to the non-catalytic domain does not impede this hydrolytic function. biorxiv.org

The substrate specificity of a DUB is critical to its biological function. liverpool.ac.uklibretexts.org USP3 has been shown to deubiquitinate a range of proteins involved in fundamental cellular processes. This specificity is conferred by interactions involving both the catalytic and non-catalytic domains. liverpool.ac.uk

SubstrateCellular ProcessConsequence of Deubiquitination by USP3Reference
Histones H2A, H2B, H2AXDNA Damage Response (DDR), Chromatin RemodelingRemoves monoubiquitination to regulate DNA repair and maintain genomic integrity. Counteracts RNF8/RNF168-mediated ubiquitination. abcam.comnih.govuniprot.orgoncotarget.com
ASC (Apoptosis-associated speck-like protein containing a CARD)Inflammasome ActivationRemoves K48-linked ubiquitin chains from ASC, stabilizing it and preventing its degradation, which promotes inflammasome activation. nih.govresearchgate.net
MyD88 (Myeloid differentiation primary response 88)Innate Immunity (TLR Signaling)Removes K63-linked polyubiquitin chains, negatively regulating Toll-like receptor (TLR) and NF-κB signaling to establish immune tolerance. genecards.orgembopress.org
RIG-I / IFIH1Innate Immunity (Antiviral Response)Cleaves K63-linked ubiquitin chains from RIG-I and MDA5, inhibiting the activation of the type I interferon signaling pathway. nih.govgenecards.org
Cdc25ACell Cycle ProgressionStabilizes Cdc25A, a key regulator of G1/S and G2/M transitions, thereby promoting cell cycle progression. nih.govnih.gov
TP53 (p53)Tumor Suppression, Cell CycleDeubiquitinates and stabilizes the p53 tumor suppressor protein. nih.gov
ClaspinDNA Damage Response, Glioblastoma ResistanceDeubiquitinates Claspin, leading to the activation of ATR-Chk1 signaling and contributing to radiation resistance in glioblastoma. nih.govnih.gov

Physiological Roles of USP3 in Cellular Processes

Through its deubiquitinating activity on various substrates, USP3 is deeply involved in maintaining cellular homeostasis and responding to stress. researchgate.net Its major physiological roles include:

DNA Damage Response and Genome Maintenance: USP3 is a critical chromatin modifier. researchgate.net By deubiquitinating histones H2A and H2AX, it directly participates in the DNA damage response, ensuring the proper recruitment of repair factors and preventing genomic instability. abcam.comnih.govuniprot.org

Cell Cycle Regulation: USP3 influences cell proliferation by controlling the stability of key cell cycle regulators. researchgate.netnih.gov Its deubiquitination of proteins like Cdc25A is required for proper progression through the S phase and for mitotic entry. uniprot.orgnih.gov

Innate Immunity and Inflammation: USP3 is a key modulator of the innate immune system. researchgate.net It fine-tunes inflammatory responses by controlling both inflammasome activation and antiviral signaling. It stabilizes the inflammasome adapter ASC while simultaneously acting as a negative regulator of the RIG-I and TLR/MyD88 pathways to prevent excessive inflammation and establish immune tolerance. genecards.orgnih.govembopress.org

Involvement in DNA Damage Response Pathways

USP3 is a key regulator in the DNA Damage Response (DDR), a network of cellular pathways that detect, signal, and repair DNA lesions. nih.gov Its primary role in this process involves the deubiquitination of mono-ubiquitinated histones H2A and H2B. frontiersin.org This action counteracts the activity of the E3 ubiquitin ligases RNF8 and RNF168, which are responsible for ubiquitinating these histones at sites of DNA damage. nih.govfrontiersin.org

The ubiquitination of histones H2A and H2AX (a variant of H2A) is a critical signal for the recruitment of DNA repair factors, such as BRCA1 and 53BP1, to the damage sites. nih.gov By removing these ubiquitin marks, USP3 negatively regulates the accumulation of these repair factors. nih.gov This suggests that the dynamic regulation of histone ubiquitination by USP3 is crucial for the proper coordination and completion of DNA repair. nih.gov In situations of impaired base excision repair, an abnormal accumulation of USP3 can lead to excessive deubiquitination of H2A/H2B at damaged sites, resulting in prolonged transcriptional repression. nih.govpnas.org Studies in mice have shown that the deletion of USP3 leads to increased levels of histone ubiquitination, spontaneous DNA damage, and a shortened lifespan, highlighting its critical role in preserving genome integrity. ki.se

Regulation of Chromatin Dynamics and Epigenetics

Through its deubiquitinating activity on histones H2A and H2B, USP3 directly influences chromatin structure and dynamics. frontiersin.org Histone ubiquitination is an epigenetic modification that can alter chromatin compaction and accessibility, thereby affecting gene expression and other DNA-templated processes. medrxiv.orgbiorxiv.org By removing ubiquitin from H2A and H2B, USP3 can promote a more open chromatin state, which can influence transcriptional regulation. medrxiv.orgbiorxiv.org

The deubiquitination of histones by USP3 is not only crucial for the DNA damage response but also for the regulation of gene expression during development and differentiation. pnas.orgnih.gov For instance, USP3 has been shown to be a downstream target and a regulator of the canonical Wnt signaling pathway in murine embryonic stem cells, where it influences the decision between neuroectoderm and mesoderm specification by modulating histone ubiquitination levels. nih.gov This highlights the role of USP3 in translating signaling cues into epigenetic changes that determine cell fate. nih.gov Beyond histones, USP3 can also deubiquitinate other chromatin-associated proteins, such as SMARCA5, a chromatin-remodeling enzyme, thereby regulating its stability and function in DNA repair. nih.gov

Participation in Cell Cycle Control

USP3 is an important regulator of cell cycle progression. acs.orgresearchgate.net It ensures the proper execution of cell cycle transitions and checkpoints, preventing errors during DNA replication and division. acs.org One of its key substrates in this process is the cell division cycle 25A (Cdc25A) phosphatase, which is a crucial regulator of the G1/S and G2/M transitions. nih.govpnas.org By deubiquitinating and stabilizing Cdc25A, USP3 promotes its activity, thereby facilitating cell cycle progression. nih.govpnas.org Depletion of USP3 leads to reduced levels of Cdc25A and a significant delay in the cell cycle. pnas.org

Another critical substrate of USP3 in the context of the cell cycle is the checkpoint kinase 1 (CHK1). mcgill.ca CHK1 is a key player in the DNA damage checkpoint, and its activation can lead to cell cycle arrest. mcgill.ca USP3 can deubiquitinate CHK1, which is thought to release it from chromatin and allow it to access its substrates, thereby regulating the DNA damage response and cell survival. mcgill.ca Furthermore, USP3 has been shown to deubiquitinate and stabilize the tumor suppressor protein p53, a central regulator of the cell cycle and apoptosis. nih.gov

Contribution to Immune Response and Inflammation

USP3 plays a significant role in regulating the innate immune response and inflammation. nih.govfrontiersin.org It acts as a negative regulator of Toll-like receptor (TLR) and IL-1β-induced inflammatory signaling. nih.govfrontiersin.org This is achieved through the deubiquitination of MyD88, a key adaptor protein in these pathways. nih.govfrontiersin.org Upon activation of NF-κB signaling, USP3 is stabilized and translocates from the nucleus to the cytoplasm, where it removes K63-linked polyubiquitin chains from MyD88, thereby dampening the inflammatory response. nih.govfrontiersin.org This mechanism is crucial for establishing innate immune "tolerance," a process that prevents excessive inflammation upon repeated exposure to microbial products like lipopolysaccharide (LPS). nih.govfrontiersin.orgacs.org

In addition to regulating MyD88, USP3 also modulates inflammasome activation. researchgate.netresearchgate.net It directly interacts with and deubiquitinates the adapter protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is a central component of most inflammasomes. researchgate.netresearchgate.net By removing K48-linked polyubiquitin chains from ASC, USP3 prevents its proteasomal degradation and enhances its stability, thereby promoting inflammasome activation and the secretion of pro-inflammatory cytokines like IL-1β. researchgate.netresearchgate.net

USP3 Dysregulation in Disease Mechanisms (Mechanistic Research Focus)

The dysregulation of USP3 has been implicated in the pathogenesis of several diseases, most notably cancer. acs.orgnih.gov Depending on the cellular context and the specific substrates involved, USP3 can act as either a tumor promoter or a tumor suppressor.

In gastric cancer, USP3 expression is often upregulated and correlates with poor patient prognosis. mdpi.com Mechanistically, USP3 can promote gastric cancer progression and metastasis by deubiquitinating and stabilizing proteins such as SUZ12, a component of the Polycomb Repressive Complex 2 (PRC2), and the collagen subunits COL9A3 and COL6A5. mdpi.com In breast cancer, particularly triple-negative breast cancer (TNBC), USP3 enhances cell proliferation by deubiquitinating and stabilizing the transcription factor KLF5. nih.gov In prostate cancer, elevated USP3 expression is associated with larger tumor size and poor histological grade, where it promotes DNA damage response and chemotherapy resistance by stabilizing the chromatin remodeler SMARCA5. nih.gov

Conversely, there is also evidence for a tumor-suppressive role for USP3. By stabilizing the tumor suppressor p53, USP3 can inhibit cell proliferation and transformation. nih.gov Furthermore, USP3-deficient mice have been shown to spontaneously develop tumors, suggesting that its role in maintaining genomic integrity is critical for cancer prevention. ki.se

In the context of neurodegenerative diseases, the dysregulation of the ubiquitin-proteasome system is a common pathological feature. pnas.orgbiorxiv.org Studies have identified USP3 as one of the dysregulated ubiquitin-related genes in astrocytes from patients with progressive supranuclear palsy (PSP), Alzheimer's disease (ADD), and Parkinson's disease (PD). medrxiv.org However, the precise mechanistic role of USP3 in the pathogenesis of these neurodegenerative disorders is still an active area of research. pnas.orgmdpi.com

Data Tables

Table 1: Known Substrates of USP3 and their Cellular Functions

SubstrateCellular FunctionReference(s)
Histone H2A/H2BChromatin dynamics, DNA damage response, Gene regulation nih.govfrontiersin.orgnih.gov
γH2AXDNA damage response nih.gov
Cdc25ACell cycle progression (G1/S and G2/M transitions) nih.govpnas.org
CHK1DNA damage checkpoint mcgill.ca
p53Tumor suppression, Cell cycle arrest, Apoptosis nih.gov
MyD88Innate immune signaling (TLR/IL-1β pathways) nih.govfrontiersin.org
ASCInflammasome activation researchgate.netresearchgate.net
KLF5Transcription factor, Cell proliferation nih.gov
SUZ12Polycomb repressive complex 2 component, Gene silencing mdpi.com
COL9A3/COL6A5Extracellular matrix components mdpi.com
SMARCA5Chromatin remodeling, DNA repair nih.gov

Table 2: Dysregulation of USP3 in Various Diseases

DiseaseDysregulationMechanistic InsightReference(s)
Gastric CancerUpregulatedStabilizes SUZ12, COL9A3/COL6A5; promotes proliferation and metastasis. mdpi.com
Breast Cancer (TNBC)UpregulatedStabilizes KLF5; enhances cell proliferation. nih.gov
Prostate CancerUpregulatedStabilizes SMARCA5; promotes DNA damage response and chemoresistance. nih.gov
Various CancersCan be tumor suppressiveStabilizes p53; maintains genomic integrity. nih.govki.se
Neurodegenerative Diseases (PSP, ADD, PD)DysregulatedAltered expression in astrocytes; precise role under investigation. medrxiv.org

This compound

A recent study identified a small molecule, referred to as This compound (also known as compound 59), that binds to the zinc-finger ubiquitin-binding domain (ZnF-UBD) of USP3. nih.govbiorxiv.org This ligand was discovered through a screening of a focused library of small molecules against a panel of eleven ZnF-UBDs. nih.govbiorxiv.org

This compound engages the ZnF-UBD of USP3 with a dissociation constant (KD) of 14 µM. nih.govbiorxiv.org Hydrogen-deuterium exchange mass spectrometry experiments have shown that the compound binds to the expected C-terminal ubiquitin-binding pocket of the USP3 ZnF-UBD. nih.govbiorxiv.org

A key finding from the initial characterization of this ligand is that it does not inhibit the catalytic deubiquitinating activity of USP3. nih.govacs.org This is in contrast to ligands that target the ZnF-UBD of other deubiquitinases like USP5, which do inhibit catalytic activity. acs.org The fact that This compound binds to a non-catalytic domain without affecting the enzyme's primary function makes it a valuable chemical tool. nih.govbiorxiv.org It could serve as a starting point for the development of bifunctional molecules, such as deubiquitinase-targeting chimeras (DUBTACs), which could recruit USP3 to specific proteins of interest to induce their deubiquitination and stabilization. nih.govbiorxiv.org Further research and development of more potent and selective ligands based on this initial scaffold are needed to fully explore the therapeutic and research potential of targeting the USP3 ZnF-UBD. nih.govbiorxiv.org

Usp3 Znf Ubd Ligand 1: Design, Characterization, and Binding Modalities

Synthetic Development and Chemical Space of USP3 ZnF-UBD Ligand-1

This compound, also referred to as compound 59, was discovered through the screening of a focused small molecule library against a panel of eleven ZnF-UBDs. nih.govacs.orgresearchgate.netbiorxiv.orgacs.orgbiorxiv.orgbiorxiv.orgbiorxiv.org This approach aimed to identify compounds that could selectively bind to these non-catalytic domains, which are increasingly recognized as potential targets for modulating DUB function. nih.gov The identification of this ligand has provided a valuable chemical starting point for the development of more potent and specific modulators of USP3. nih.govacs.org Further exploration of the structure-activity relationship (SAR) has been initiated by testing analogs, which has shown that modifications to the sulfonamide group can impact both the potency and selectivity of these ligands. biorxiv.org This preliminary SAR data provides a basis for the future design of improved USP3 ZnF-UBD ligands. biorxiv.orgresearchgate.net

Direct Binding Assays and Affinity Determination of this compound

The interaction between this compound and the USP3 ZnF-UBD has been quantified and characterized through various biophysical techniques.

Direct binding assays utilizing Surface Plasmon Resonance (SPR) were employed to determine the binding affinity of this compound for the USP3 ZnF-UBD. nih.govresearchgate.netbiorxiv.orgbiorxiv.org The equilibrium dissociation constant (KD) was measured to be 14 μM. nih.govacs.orgresearchgate.netacs.orgbiorxiv.orgmedchemexpress.com This value was obtained from the average of seven independent measurements, yielding a KD of 14 ± 4 μM. nih.govbiorxiv.orgbiorxiv.org

To further elucidate the binding mechanism, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) was utilized. nih.govacs.orgresearchgate.netbiorxiv.orgacs.orgbiorxiv.org These experiments confirmed that this compound binds to the C-terminal ubiquitin binding pocket of the USP3 ZnF-UBD. nih.govacs.orgbiorxiv.org The HDX-MS analysis was conducted with USP3 ZnF-UBD alone and in complex with the ligand at 1:10 and 1:20 molar ratios. nih.govacs.orgresearchgate.netbiorxiv.org The results showed a decrease in deuterium (B1214612) uptake in the presence of the ligand, which is consistent with direct binding to the protein. researchgate.net Despite extensive efforts, researchers were unable to obtain a co-crystal structure of the USP3 ZnF-UBD in complex with the ligand. nih.govacs.orgbiorxiv.org

Specificity Profiling of this compound Towards DUBs and Other Ubiquitin-Binding Domains

A critical aspect of ligand development is ensuring its selectivity for the intended target. The specificity of this compound has been assessed against other related proteins.

The selectivity of this compound was evaluated against other members of the USP family that also contain a ZnF-UBD. The ligand demonstrated a greater than 5-fold selectivity for USP3 over USP5 and USP16. nih.govbiorxiv.orgbiorxiv.org The measured dissociation constants for these interactions were:

USP5: 87 ± 45 μM nih.govbiorxiv.orgbiorxiv.org

USP16: 72 ± 16 μM nih.govbiorxiv.orgbiorxiv.org

This moderate selectivity provides a foundation for the development of more specific inhibitors. nih.gov

The screening panel also included other proteins containing ZnF-UBDs outside of the USP family. Notably, the cross-reactivity of this compound was tested against the histone deacetylase HDAC6, which also possesses a ZnF-UBD. The ligand displayed a dissociation constant of 120 ± 44 μM for HDAC6, indicating weaker binding compared to USP3. nih.govbiorxiv.orgbiorxiv.org The screening also included BRAP, a BRCA-1 associated protein and ubiquitin ligase, as part of the panel of human proteins containing a ZnF-UBD. nih.govacs.orgbiorxiv.org

Mechanistic Elucidation of Usp3 Znf Ubd Ligand 1 Action

Impact of USP3 ZnF-UBD Ligand-1 on USP3 Conformational Dynamics

The binding of this compound to the non-catalytic Zinc-finger Ubiquitin-Binding Domain (ZnF-UBD) of USP3 induces specific, albeit not fully structurally resolved, conformational changes. biorxiv.orgnih.gov This interaction is allosteric, as it occurs at a site distinct from the enzyme's active site. biorxiv.orgresearcher.life

Structural Studies of this compound-Bound USP3

Direct structural elucidation of the USP3 ZnF-UBD in complex with its ligand via X-ray crystallography has remained elusive. biorxiv.orgnih.govacs.org Despite extensive efforts, researchers were unable to solve the crystal structure of the USP3 ZnF-UBD, either in its unbound (apo) form or when complexed with ubiquitin or this compound. biorxiv.orgnih.govacs.org

To overcome this limitation, hydrogen-deuterium exchange mass spectrometry (HDX-MS) was employed to map the ligand's binding site and investigate conformational changes upon binding. biorxiv.orgnih.govacs.org The HDX-MS data revealed that this compound binds to the expected C-terminal ubiquitin binding pocket on the USP3 ZnF-UBD. biorxiv.orgnih.govresearchgate.net This is the same pocket that, in the context of USP5, recognizes the C-terminal diglycine motif of ubiquitin. nih.govresearcher.life Interestingly, deuterium (B1214612) exchange was also observed at an adjacent site, suggesting a potential for more complex interactions or conformational adjustments beyond the primary binding pocket. biorxiv.orgnih.govacs.org A sequence coverage of over 90% was achieved for the USP3 ZnF-UBD in these experiments. biorxiv.orgnih.govacs.org

Allosteric Modulation of USP3 Activity by this compound

This compound is an allosteric modulator because it binds to the ZnF-UBD, a non-catalytic domain, rather than the enzyme's active site. biorxiv.orgnih.govresearcher.life The function of ZnF-UBD domains and their influence on the catalytic activity of deubiquitinases (DUBs) are not fully understood and can differ between enzymes. biorxiv.orgnih.govacs.org For instance, ligands that target the ZnF-UBD of USP5 have been shown to inhibit its catalytic activity. biorxiv.orgnih.govacs.org

In stark contrast, this compound does not inhibit the catalytic function of USP3. biorxiv.orgnih.govacs.org This finding highlights a key difference in the structure-function relationship of the ZnF-UBD domains across the USP family of enzymes. nih.gov The binding of the ligand to the allosteric ZnF-UBD site on USP3 does not translate into a reduction of its enzymatic activity, suggesting a distinct regulatory mechanism compared to USP5. biorxiv.orgnih.gov

Influence of this compound on USP3 Enzymatic Function

The interaction of this compound with USP3 has been shown to not impede its core enzymatic function but suggests a role in modulating substrate interaction. biorxiv.orgnih.gov

Modulation of USP3 Deubiquitinase Activity by this compound

Research has conclusively demonstrated that this compound does not inhibit the deubiquitinase activity of USP3. biorxiv.orgnih.govacs.org This was confirmed through multiple experimental approaches. A fluorogenic ubiquitin-rhodamine assay showed that the enzyme remains fully active even in the presence of the ligand at concentrations up to 1 mM. biorxiv.orgnih.govacs.org

Furthermore, a gel-based assay was used to monitor the cleavage of a K48-linked diubiquitin substrate. biorxiv.orgnih.govresearchgate.net The results of this assay also showed no inhibition of deubiquitinase activity in the presence of this compound. biorxiv.orgnih.govresearchgate.net This lack of catalytic inhibition is a significant characteristic of this ligand and suggests that the binding of the C-terminal ubiquitin tail to the ZnF-UBD of USP3 is not essential for the cleavage of these types of substrates. biorxiv.orgnih.govacs.org

Binding Affinity and Selectivity of this compound (Compound 59)
Target Protein DomainBinding Affinity (KD) in µMSelectivity over USP3
USP3 ZnF-UBD14 ± 4-
USP5 ZnF-UBD87 ± 45> 5-fold
USP16 ZnF-UBD72 ± 16> 5-fold
HDAC6 ZnF-UBD120 ± 44> 5-fold

Effects on USP3 Substrate Recognition and Recruitment

The ZnF-UBD of USP3 plays a crucial role in its interaction with and subsequent deubiquitination of specific cellular targets, such as histone H2A and RIG-I. biorxiv.orgnih.govnih.gov Since this compound binds to this precise domain, it is proposed to function as a potential protein-protein interaction inhibitor. nih.govbiorxiv.org By occupying the binding pocket that recognizes the C-terminal diglycine motif of ubiquitin, the ligand could antagonize the binding of USP3 to some of its natural substrates. nih.gov This suggests that while the ligand does not affect the catalytic machinery directly, it could modulate USP3 function by preventing it from engaging with specific ubiquitinated proteins in the cell. biorxiv.orgnih.gov

Consequences of this compound on Ubiquitin Chain Editing by USP3

The primary investigation into the ligand's effect on ubiquitin chain editing focused on a specific linkage type. The research demonstrates that this compound does not inhibit the cleavage of K48-linked di-ubiquitin chains by USP3. biorxiv.orgnih.govresearchgate.net This indicates that the ligand's presence in the ZnF-UBD binding pocket does not interfere with the enzyme's ability to process this particular type of ubiquitin linkage. The broader consequences for other ubiquitin chain types (e.g., K63, linear) have not been extensively detailed in the available research, but the lack of inhibition on K48 chains is a key finding. biorxiv.orgnih.gov This characteristic makes the ligand a valuable tool for developing bifunctional molecules like deubiquitylase-targeting chimeras (DUBTACs), as it can recruit USP3 without shutting down its enzymatic activity. biorxiv.orgnih.govresearchgate.net

Cellular and Subcellular Effects of Usp3 Znf Ubd Ligand 1

Cellular Permeability and Distribution of USP3 ZnF-UBD Ligand-1

There is currently no publicly available experimental data describing the cellular permeability, uptake, or subcellular distribution of this compound. The capacity of this small molecule to cross the plasma membrane and its potential localization to specific cellular compartments, such as the nucleus where USP3 predominantly resides, remain to be determined through future cellular studies.

Effects of this compound on Intracellular Ubiquitin Levels and Dynamics

This compound was identified through a screening of a small molecule library as a compound that binds to the zinc finger ubiquitin-binding domain (ZnF-UBD) of USP3 with a dissociation constant (KD) of 14 μM nih.govnih.govresearchgate.netacs.org. Crucially, in vitro enzymatic assays have demonstrated that this ligand does not inhibit the catalytic deubiquitinase activity of the full-length USP3 enzyme, even at concentrations as high as 1 mM nih.govacs.orgnih.gov.

This lack of direct catalytic inhibition suggests that the ligand is unlikely to cause a global, acute disruption of intracellular ubiquitin levels or dynamics. Unlike broad-spectrum DUB inhibitors that can lead to a rapid accumulation of polyubiquitinated proteins, this compound's mechanism is not directed at the enzyme's active site. Any potential effects on ubiquitin homeostasis would therefore be more subtle and likely stem from the specific modulation of USP3's interaction with its substrates rather than a widespread impact on cellular deubiquitination.

Modulation of USP3 Substrate Stability by this compound in Cell Models

The ZnF-UBD of USP3 is a non-catalytic domain that is essential for the enzyme's interaction with and subsequent deubiquitination of its protein substrates, such as histone H2A and the innate immune sensor RIG-I nih.govresearchgate.net. By binding to this specific domain, this compound has the potential to act as a protein-protein interaction inhibitor, specifically disrupting the recognition of substrates by USP3.

Although direct cellular evidence is lacking, it is hypothesized that by occupying the ZnF-UBD, the ligand could prevent USP3 from binding to its ubiquitinated targets. This would effectively sequester USP3 from its substrates, leading to an increase in their ubiquitination status and potentially altering their stability or function. The research that identified the ligand proposes it as a valuable chemical starting point for developing tools to probe the function of the USP3 ZnF-UBD and potentially for creating bifunctional molecules to recruit USP3 to new ubiquitylated proteins nih.govacs.orgnih.gov.

USP3 is known to specifically remove ubiquitin from key cellular proteins. For instance, it directly deubiquitinates histone H2A and γH2AX, playing a critical role in the DNA damage response nih.gov. It also cleaves K63-linked polyubiquitin (B1169507) chains from RIG-I to regulate type I interferon signaling nih.gov. The ZnF-UBD is critically required for these activities nih.govresearchgate.net.

Given that this compound binds to this crucial substrate-recognition domain, its presence in cells could lead to an increase in the ubiquitination levels of these specific proteins. For example, treatment with the ligand might result in hyper-ubiquitination of histone H2A at sites of DNA damage or sustained ubiquitination of RIG-I following viral sensing. However, no cellular experiments have been published to date to confirm these potential effects.

Binding Affinity of this compound (Compound 59) and Analogs
CompoundTarget DomainDissociation Constant (KD) in μM
This compound (59)USP3 ZnF-UBD14 ± 4
This compound (59)USP5 ZnF-UBD87 ± 45
This compound (59)USP16 ZnF-UBD72 ± 16
This compound (59)HDAC6 ZnF-UBD120 ± 44

This compound Influences on Cellular Signaling Pathways

While no studies have directly examined the influence of this compound on cellular signaling, the known roles of its target, USP3, point to significant potential effects, particularly in the realm of DNA repair signaling.

The DNA Damage Response (DDR) is a critical signaling network that maintains genomic integrity. A key event in the DDR is the ubiquitination of histones H2A and γH2AX at sites of DNA double-strand breaks, a process driven by the E3 ligases RNF8 and RNF168. This ubiquitination serves as a scaffold to recruit downstream repair factors like 53BP1 and BRCA1 nih.gov.

USP3 acts as a negative regulator of this pathway by counteracting this ubiquitination. Studies have shown that the overexpression of USP3 leads to the deubiquitination of H2A and γH2AX, which in turn impairs the accumulation of 53BP1 and BRCA1 at DNA damage sites nih.gov. This effectively dampens the DDR signaling cascade.

Key Proteins in the USP3-Mediated DNA Damage Response Pathway
ProteinRole in DNA Damage ResponseInteraction with USP3
Histone H2A/γH2AXBecome ubiquitinated at DNA break sites to signal for repair factor recruitment.Direct substrate of USP3; USP3 removes ubiquitin marks.
RNF168E3 ubiquitin ligase that ubiquitinates H2A/γH2AX.USP3 counteracts the activity of RNF168.
53BP1Downstream repair factor that is recruited to ubiquitinated histones.Recruitment is impaired by USP3 activity.
BRCA1Downstream repair factor that is recruited to ubiquitinated histones.Recruitment is impaired by USP3 activity.

Table of Mentioned Compounds

Modulation of Cell Proliferation and Apoptosis Pathways

Currently, there is a notable absence of published research detailing the specific effects of this compound on the modulation of cell proliferation and apoptosis pathways. Scientific investigations into this particular compound have primarily focused on its initial biochemical and biophysical characterization.

Key studies have successfully identified this compound, also referred to as compound 59, as a ligand that binds to the zinc finger ubiquitin-binding domain (ZnF-UBD) of Ubiquitin Specific Peptidase 3 (USP3). nih.govbiorxiv.org The binding affinity has been quantified with a dissociation constant (KD) of 14 μM. nih.govbiorxiv.org A significant finding from this initial research is that the ligand does not inhibit the catalytic deubiquitinase activity of the full-length USP3 enzyme. nih.govacs.org

The existing literature proposes that this compound could serve as a valuable chemical tool for investigating the non-catalytic functions of the USP3 ZnF-UBD. acs.orgresearchgate.net Furthermore, it is suggested as a potential starting point for the development of deubiquitylase-targeting chimeras (DUBTACs), which are bifunctional molecules designed to recruit deubiquitinating enzymes to specific protein targets. biorxiv.org

While the broader role of the USP3 enzyme in cellular processes such as the DNA damage response, cell cycle regulation, and tumorigenesis is an active area of research, specific data from cell-based assays detailing how this compound influences cell proliferation rates or induces or inhibits apoptosis are not yet available in peer-reviewed publications. nih.govresearchgate.netresearcher.life Future studies will be necessary to elucidate the cellular and subcellular effects of this specific ligand on these critical pathways.

Preclinical Research Directions and Mechanistic Implications

USP3 ZnF-UBD Ligand-1 as a Research Probe for DUB Biology

This compound, also known as compound 59, is a significant development for the study of DUBs. nih.gov It is a small molecule that specifically binds to the zinc finger ubiquitin-binding domain (ZnF-UBD) of USP3. nih.gov This non-catalytic domain is crucial for substrate recognition and interaction. nih.gov The ligand binds to this domain with a dissociation constant (KD) of 14 μM. nih.govresearchgate.net

A critical feature of this compound is that it does not inhibit the catalytic activity of the USP3 enzyme. nih.govresearchgate.net This is in contrast to many other enzyme modulators that target the active site. By binding to the ZnF-UBD without affecting the enzyme's catalytic function, this ligand allows researchers to specifically investigate the roles of this non-catalytic domain. nih.gov This makes it an invaluable tool for dissecting the multifaceted functions of USP3, particularly in how it recognizes and interacts with its various protein substrates. nih.gov The development of such probes is crucial, as there are currently no selective inhibitors that target the highly conserved catalytic domain of USP3. nih.govresearchgate.net

The selectivity of this compound has been assessed against other proteins containing ZnF-UBD domains. It demonstrates a greater than five-fold selectivity for USP3 over the ZnF-UBD domains of USP5, USP16, and HDAC6. nih.gov This moderate selectivity allows for more targeted studies of USP3 function, minimizing off-target effects that could confound experimental results. nih.gov

The availability of this ligand provides a chemical starting point for the development of more potent and selective probes to interrogate the function of the USP3 ZnF-UBD. nih.govacs.org Furthermore, it opens up the possibility of creating bifunctional molecules, such as deubiquitinase-targeting chimeras (DUBTACs), which could recruit USP3 to specific ubiquitinated proteins and induce their stabilization. nih.govbiorxiv.org

Binding Affinity of this compound
TargetBinding Constant (KD)
USP3 ZnF-UBD14 ± 4 μM
USP5 ZnF-UBD87 ± 45 μM
USP16 ZnF-UBD72 ± 16 μM
HDAC6 ZnF-UBD120 ± 44 μM

Exploration of this compound in Disease Models (Mechanistic Studies Only)

While direct experimental evidence of this compound in specific disease models is still emerging, its potential as a research tool can be inferred from the known functions of USP3 in various pathological contexts.

Investigations in Cancer Cell Line Models (e.g., Multiple Myeloma Context via USP3 connection to IKZF degraders)

Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells. mdpi.com The ubiquitin-proteasome system is a key therapeutic target in this disease, with proteasome inhibitors like bortezomib (B1684674) being a cornerstone of treatment. nih.gov More recently, immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide (B1683931) have shown significant efficacy. nih.gov The mechanism of action of these drugs involves the targeted degradation of the lymphoid transcription factors IKZF1 and IKZF3. broadinstitute.orgecancer.org

The role of USP3 in multiple myeloma has not been extensively studied. However, given its function as a deubiquitinase, it is plausible that it could modulate the stability of proteins involved in myeloma cell survival and proliferation. This compound could be employed in multiple myeloma cell lines to investigate the non-catalytic functions of USP3 in this context. For instance, by using this ligand, researchers could explore if the ZnF-UBD domain of USP3 is involved in protein-protein interactions that affect the stability of key oncogenic proteins or tumor suppressors in myeloma cells. While a direct link between USP3 and IKZF1/IKZF3 degradation has not been established, this ligand could be used to probe for any potential interplay.

Studies in Models of DNA Repair Deficiencies

USP3 plays a well-established role in the DNA damage response (DDR). nih.govresearchgate.net It is known to deubiquitinate histone H2A, a key step in the regulation of DNA repair at sites of DNA double-strand breaks. nih.gov The proper regulation of the DDR is critical for maintaining genomic stability, and its dysregulation is a hallmark of cancer. mdpi.com

Potential in Immunomodulation Research (Mechanistic Insights)

USP3 has also been implicated in the regulation of the innate immune response. nih.govbiorxiv.org It can deubiquitinate and stabilize targets involved in immune signaling pathways. embopress.org For instance, USP3 is known to interact with and deubiquitinate RIG-I, a key sensor of viral RNA, thereby modulating the type I interferon response. biorxiv.org

The use of this compound in immunological research could help to elucidate the specific role of the ZnF-UBD domain in these processes. By blocking the substrate-binding function of USP3 without affecting its enzymatic activity, researchers could investigate whether this domain is essential for the recognition of specific immune signaling components. medchemexpress.com This could lead to a better understanding of how USP3 contributes to the fine-tuning of immune responses and could potentially identify new ways to modulate these responses in the context of infectious diseases or autoimmune disorders. embopress.org

Mechanistic Understanding of this compound Activity in Complex Biological Systems

To understand the activity of this compound in a cellular context, hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been utilized. nih.govbiorxiv.org These experiments have confirmed that the ligand binds to the expected C-terminal ubiquitin-binding pocket of the USP3 ZnF-UBD. nih.govresearchgate.net This provides a clear mechanistic basis for its action at the molecular level.

Further studies in complex biological systems, such as cell lines or primary cells, would be necessary to fully understand the consequences of engaging the USP3 ZnF-UBD with this ligand. Such studies could involve proteomic approaches to identify changes in protein-protein interactions involving USP3 or alterations in the ubiquitination status of specific substrates. This would provide a more comprehensive picture of the cellular pathways that are modulated by the non-catalytic functions of the USP3 ZnF-UBD.

Comparative Studies with Other USP3 Modulators

A significant challenge in the field of DUB research has been the development of potent and selective inhibitors, particularly for the USP family, due to the high conservation of their catalytic domains. nih.gov As a result, there is a lack of selective catalytic inhibitors for USP3. nih.govresearchgate.net This makes a direct comparison of this compound with catalytic inhibitors difficult.

However, its properties can be contrasted with those of other molecules reported to affect USP3. For example, Vitamin B12 has been identified as a potential inhibitor of USP3's catalytic activity. nih.gov Unlike this compound, which targets a non-catalytic domain, Vitamin B12 is thought to directly suppress the enzyme's deubiquitinating function. nih.gov A comparative study of these two molecules could highlight the distinct cellular effects of modulating USP3 through its catalytic versus its substrate-binding domains.

Advanced Methodological Approaches for Studying Usp3 Znf Ubd Ligand 1

Structural Biology Techniques

Structural biology provides atomic-level insights into how USP3 ZnF-UBD ligand-1 engages its binding pocket.

X-ray crystallography is a premier technique for determining the three-dimensional structure of protein-ligand complexes at high resolution. nih.gov The methodology involves crystallizing the protein in complex with the ligand and then diffracting X-rays off the resulting crystal lattice. This approach can reveal precise details about binding orientation, conformational changes in the protein, and the specific atomic interactions, such as hydrogen bonds, that stabilize the complex. nih.govfrontiersin.org

However, in the case of this compound, extensive crystallization screening efforts have been unsuccessful in producing a crystal structure of the USP3 ZnF-UBD, either in its unbound (apo) form or in a complex with the ligand. nih.govacs.orgbiorxiv.org The inability to obtain a crystal structure highlights a common challenge in structural biology, where protein crystallization can be a significant bottleneck.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing an advantage over the solid-state requirements of crystallography. Techniques like the Heteronuclear Single Quantum Coherence (HSQC) experiment can monitor changes in the chemical environment of specific atoms within a protein upon ligand binding. nih.gov By tracking these chemical shift perturbations, researchers can map the ligand-binding interface on the protein's surface at amino acid resolution. nih.gov

While NMR was not the primary method reported for mapping the this compound binding site, an alternative technique, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), was successfully employed. nih.govacs.org HDX-MS measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in the solvent. Binding of a ligand typically protects residues at the interface from solvent exchange, resulting in a measurable decrease in deuterium uptake. researchgate.net This analysis confirmed that this compound binds to the expected C-terminal ubiquitin binding pocket of the USP3 ZnF-UBD. nih.govfigshare.com

Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique in structural biology, particularly for determining the structures of large and flexible macromolecular assemblies that are difficult to crystallize. americanpeptidesociety.orgjeolusa.com The method involves flash-freezing biological samples in vitreous ice, preserving them in a near-native state, and imaging them with an electron microscope. escholarship.org Through the computational averaging of thousands of individual particle images, a high-resolution 3D reconstruction can be achieved. jeolusa.com

While Cryo-EM is generally applied to complexes much larger than the isolated USP3 ZnF-UBD and its small molecule ligand, the technique would be highly relevant for studying the full-length USP3 protein in complex with larger binding partners or as part of a multi-protein assembly. h1.conih.gov This could provide critical context for how ligand binding to the ZnF-UBD might influence the broader structure and interactions of the entire USP3 enzyme.

Biochemical and Biophysical Assays

These assays are crucial for quantifying the binding affinity and kinetics of this compound and for determining its effect on the enzymatic function of USP3.

Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are two widely used label-free techniques for studying biomolecular interactions in real-time. bioradiations.comfredhutch.org FP measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This method can be used in a competition assay format to determine the binding affinity of unlabeled ligands. acs.org

Surface Plasmon Resonance (SPR) was the key biophysical assay used in the discovery and characterization of this compound. nih.govacs.org In this technique, one molecule (the protein) is immobilized on a sensor chip, and the other (the ligand) is flowed over the surface. bioradiations.com Binding is detected as a change in the refractive index at the sensor surface, allowing for the precise calculation of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). bioradiations.com

SPR analysis confirmed that this compound binds to the USP3 ZnF-UBD with a dissociation constant (KD) of 14 µM. nih.govresearchgate.netfigshare.com The same assay was used to assess the ligand's selectivity, revealing weaker binding to the ZnF-UBD domains of other proteins like USP5, USP16, and HDAC6. nih.govbiorxiv.org

Target DomainBinding Affinity (KD) in µMSelectivity vs. USP3
USP3 ZnF-UBD14 ± 4-
USP5 ZnF-UBD87 ± 45> 5-fold
USP16 ZnF-UBD72 ± 16> 5-fold
HDAC6 ZnF-UBD120 ± 44> 5-fold

This table summarizes the binding affinity of this compound (compound 59) to various zinc-finger ubiquitin-binding domains as determined by Surface Plasmon Resonance (SPR). Data sourced from research findings. nih.govbiorxiv.org

To determine the functional effect of ligand binding, enzymatic assays are essential. For USP3, a deubiquitinase (DUB), these assays measure its ability to cleave ubiquitin from substrates. A key finding for this compound is that it does not inhibit the catalytic activity of the full-length USP3 enzyme. nih.govacs.org

Fluorogenic Ubiquitin-Rhodamine Assay : This assay uses a substrate where ubiquitin is linked to a fluorescent reporter (rhodamine). Cleavage of the substrate by USP3 liberates the fluorophore, leading to an increase in signal. Studies showed that USP3 remains fully active even in the presence of high concentrations (up to 1 mM) of the ligand. nih.govbiorxiv.orgresearchgate.net

Gel-Based Diubiquitin Cleavage Assay : This assay monitors the cleavage of a more native substrate, K48-linked diubiquitin (Ub2K48), via gel electrophoresis. Consistent with the fluorogenic assay, this compound did not inhibit the cleavage of this diubiquitin substrate. nih.govbiorxiv.org

This lack of enzymatic inhibition is a significant characteristic of the ligand, distinguishing it from ligands that target the analogous domain in USP5, which do reduce enzymatic activity. nih.govacs.org

Ubiquitination and Deubiquitination Assays

To ascertain the functional effect of this compound on the enzymatic activity of its target, Ubiquitin-Specific Protease 3 (USP3), researchers have employed specific in vitro deubiquitination assays. These assays are crucial for determining whether the ligand acts as an inhibitor, an activator, or has no direct impact on the catalytic function of the enzyme.

A key method used is the ubiquitin-rhodamine 110 assay . This is a fluorogenic assay that measures the cleavage of a ubiquitin-rhodamine 110 substrate by USP3. The cleavage event releases rhodamine 110, resulting in a measurable increase in fluorescence. Studies have shown that this compound does not inhibit the catalytic activity of USP3 even at high concentrations. biorxiv.orgacs.org The enzyme remains fully active, indicating that the ligand's binding to the non-catalytic zinc finger ubiquitin-binding domain (ZnF-UBD) does not allosterically or directly affect the catalytic USP domain. nih.govbiorxiv.org

Table 1: Effect of this compound on USP3 Catalytic Activity (Ub-Rho110 Assay)

Ligand Concentration USP3 Activity (% of Control)
1 µM ~100%
10 µM ~100%
100 µM ~100%
1 mM ~100%

Data is approximate based on published graphical representations.

Cell-Based Assays

As of the latest available scientific literature, detailed studies employing cell-based assays to characterize the effects of this compound have not been extensively published. The primary focus of existing research has been on the in vitro biochemical and biophysical characterization of the ligand's interaction with the USP3 ZnF-UBD. Therefore, specific data from the following cell-based methodologies concerning this compound are not currently available.

Immunoblotting for Protein Ubiquitination and Stability

There is no published data on the use of immunoblotting to assess changes in the ubiquitination status or stability of specific USP3 target proteins (such as histone H2A or RIG-I) in cells treated with this compound. biorxiv.orgnih.gov

Quantitative Proteomics for Global Ubiquitinome Analysis

Currently, there are no published studies that have used quantitative proteomics to perform a global analysis of the ubiquitinome in response to treatment with this compound.

High-Throughput Cell-Based Screening Platforms

The initial discovery of this compound was a result of a focused small molecule library screen against a panel of isolated ZnF-UBD proteins, not a high-throughput cell-based screen. nih.gov

Reporter Gene Assays for Pathway Activation

There is no available data from reporter gene assays designed to measure the activation or inhibition of cellular signaling pathways known to be modulated by USP3 (such as the type I interferon pathway) upon treatment with this compound. nih.gov

Computational and In Silico Modeling

Computational and in silico modeling have been instrumental in understanding the binding mode of this compound, especially in the absence of a co-crystal structure. acs.orgnih.gov

Researchers have utilized a predicted structure of the USP3 ZnF-UBD from AlphaFold, a deep learning-based protein structure prediction tool. A model of this compound was then docked into this predicted structure. researchgate.net This in silico modeling approach suggested that the ligand binds to the C-terminal ubiquitin binding pocket of the domain. acs.orgnih.govbiorxiv.org

To experimentally validate the binding site predicted by computational modeling, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) was employed. nih.govresearchgate.net This technique measures the rate of deuterium exchange of backbone amide hydrogens, which can be altered upon ligand binding. By comparing the deuterium uptake of the USP3 ZnF-UBD in its apo form versus in a complex with the ligand, regions of interaction can be mapped. researchgate.net

The HDX-MS experiments revealed a significant decrease in deuterium uptake in specific peptides of the USP3 ZnF-UBD upon binding of the ligand. researchgate.net These peptides correspond to the site known in the homologous USP5 protein to recognize the C-terminal end of ubiquitin. nih.gov These findings provide strong experimental evidence that this compound binds to the expected C-terminal ubiquitin binding pocket, consistent with the in silico docking models. acs.orgnih.govbiorxiv.org

Table 2: Summary of HDX-MS Findings for this compound Binding

Peptide Region Observation Interpretation
C-terminal Ub-binding pocket Decreased deuterium uptake Direct binding of the ligand to this region
Adjacent site Some deuterium exchange observed Possible allosteric effects or conformational changes upon binding

This table represents a qualitative summary of the HDX-MS results as described in the literature. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

To understand how this compound, also known as compound 59, engages its target, researchers have employed molecular docking and dynamics simulations. biorxiv.org Due to the lack of an experimentally determined crystal structure for the zinc-finger ubiquitin binding domain (ZnF-UBD) of USP3, a high-quality structural model predicted by AlphaFold was utilized for these computational studies. biorxiv.orgbiorxiv.org

The docking process was informed by the existing crystal structure of the homologous USP5 ZnF-UBD in complex with a similar ligand. biorxiv.orgbiorxiv.org This approach allowed for an accurate prediction of the binding pose of compound 59 within the C-terminal ubiquitin binding pocket of USP3. biorxiv.orgresearchgate.net The computational model suggests that the carboxylic moiety of the ligand is buried deep within the binding pocket, a crucial anchoring interaction. acs.org

Following the initial docking, the stability of the predicted ligand-protein complex was further assessed through 100-nanosecond molecular dynamics (MD) simulations. biorxiv.org These simulations model the movement of atoms over time, providing insights into the flexibility of the complex and the persistence of key interactions. The results from these advanced simulations were corroborated by experimental data from hydrogen-deuterium exchange mass spectrometry (HDX-MS), which confirmed that compound 59 binds to the expected pocket on USP3. biorxiv.orgacs.org

Virtual Screening for Analog Discovery

Building on the initial discovery of compound 59, virtual screening techniques were employed to identify novel analogs with potentially improved properties. biorxiv.org Researchers performed a substructure search of the extensive Enamine REAL database, which contains billions of synthesizable compounds. biorxiv.org This search was seeded with the chemical scaffolds of compound 59 and another active analog, compound 63. biorxiv.org

This in silico screening effort yielded 797 potential analogs. biorxiv.org To manage this large number of hits and select a chemically diverse set for experimental validation, the compounds were grouped into clusters based on their structural similarity. biorxiv.org From these clusters, a representative set of fourteen diverse molecules was selected and procured for binding assays to explore the structure-activity relationship of the chemical series. biorxiv.org

Structure-Activity Relationship (SAR) Studies Informed by Modeling

The integration of computational modeling with experimental testing is crucial for developing a robust Structure-Activity Relationship (SAR). A preliminary SAR exploration for the this compound series was conducted using the fourteen analogs identified through virtual screening. biorxiv.org

While these initial efforts did not yield molecules more potent than the parent compound 59, they provided valuable insights. biorxiv.org The binding data revealed a preference for hetero-bicyclic rings that feature a nitrogen atom in the 2-position of the sulfonamide linker, a feature present in active compounds like 59 and 63. biorxiv.org

The docking model provided a structural rationale for these observations and offered guidance for future optimization. acs.org The model predicted that the pyrrolopyridine ring of compound 59 is partially exposed to the solvent. acs.org This finding is significant as it identifies a potential attachment point for a linker, which is a key step in developing bifunctional molecules such as deubiquitinase-targeting chimeras (DUBTACs) without disrupting the crucial binding interactions within the pocket. acs.org

Interactive Data Table: Binding Affinity of Selected Compounds for ZnF-UBD Proteins

This table summarizes the binding affinities (expressed as dissociation constants, KD) of this compound (compound 59) and a key analog against various ZnF-UBD domains. Lower KD values indicate stronger binding.

Compound IDTarget ProteinBinding Affinity (KD) in µMSelectivity Note
Compound 59 USP3 14 ± 4 Primary Target
Compound 59USP587 ± 45>5-fold selective for USP3 over USP5
Compound 59USP1672 ± 16>5-fold selective for USP3 over USP16
Compound 59HDAC6120 ± 44>5-fold selective for USP3 over HDAC6
Compound 63USP313 ± 5Similar potency to Compound 59

Future Research Directions and Challenges

Elucidating the Full Spectrum of USP3 ZnF-UBD Ligand-1 Cellular Targets

A primary future objective is to use this compound and its derivatives to comprehensively map the cellular substrates of USP3. The zinc-finger ubiquitin-binding domain (ZnF-UBD) of USP3 is essential for its interaction with and deubiquitylation of known targets such as histone H2A and RIG-I. nih.govbiorxiv.org Since this compound binds to this specific domain, it can be developed into a chemical probe to identify other proteins that interact with USP3 via this mechanism. nih.gov

Future research will likely involve the development of photo-affinity or biotinylated probes based on the ligand's scaffold. These tools would enable pull-down experiments from cell lysates followed by mass spectrometry to identify the full spectrum of USP3 interactors and substrates. Such studies are critical for understanding the diverse cellular roles of USP3, which is implicated in genome stability, cell proliferation, and the innate immune response. researchgate.net By antagonizing the binding of USP3 to its endogenous targets, potent versions of this ligand could help clarify the specific function of these protein-protein interactions. nih.gov

Developing Advanced Analogs of this compound with Enhanced Properties

This compound is considered a foundational molecule or a "chemical starting point" due to its moderate binding affinity, which has a dissociation constant (KD) of 14 μM. acs.orgnih.govbiorxiv.org A significant research direction is the rational design and synthesis of advanced analogs with improved potency, selectivity, and cell permeability. A preliminary structure-activity relationship (SAR) analysis has already begun to inform the development of next-generation molecules. researchgate.netbiorxiv.org

The ultimate goal is to create highly potent and specific ligands that can serve as reliable chemical handles for bifunctional molecules, such as deubiquitinase-targeting chimeras (DUBTACs). researchgate.netbiorxiv.org These DUBTACs would recruit USP3 to specific ubiquitylated proteins, leading to their stabilization. biorxiv.orgfigshare.com The development of such potent analogs is essential to further explore the function of the USP3 ZnF-UBD and to validate its potential as a therapeutic target. researchgate.net

Integration of this compound into Multi-Omics Research Strategies

To fully comprehend the cellular impact of targeting the USP3 ZnF-UBD, future research must integrate advanced analogs of the ligand into multi-omics workflows. While current studies have focused on the direct binding event, the broader consequences on the proteome, transcriptome, and metabolome remain unknown.

Chemoproteomics, utilizing clickable or photo-reactive versions of an optimized ligand, could confirm direct targets and identify off-targets across the entire proteome. Transcriptomics (RNA-seq) and proteomics analyses of cells treated with a potent analog would reveal how modulating USP3's non-catalytic function affects global gene expression and protein abundance, highlighting downstream cellular pathways. As seen in other fields, a deep functional multi-omics approach is powerful for detecting new molecular features and therapeutic vulnerabilities. nih.gov Applying this strategy will be crucial for understanding the systemic effects of USP3 ZnF-UBD ligands and for building a comprehensive picture of their mechanism of action.

Addressing Challenges in Specificity and Off-Target Effects Research

A key challenge in the development of this compound analogs is achieving high specificity. The initial compound 59 was identified from a screen against a panel of 11 ZnF-UBDs and was found to be "moderately selective" for USP3. nih.govacs.org While it shows a clear preference for USP3, it still binds to other ZnF-UBDs, albeit with lower affinity. nih.gov Improving selectivity will be a primary focus of medicinal chemistry efforts to minimize potential off-target effects.

Specifically, compound 59 was over five times more selective for USP3 compared to the ZnF-UBDs of USP5, USP16, and HDAC6. nih.govacs.org Further research must be conducted to eliminate or reduce binding to these and other related domains. Additionally, broader screening panels are necessary. For instance, initial kinase screening revealed that the compound could inhibit Aurora kinase A at a concentration of 10 μM, indicating that potential kinase inhibition is another off-target effect that must be monitored and engineered out of future analogs. researchgate.net

Table 1: Binding Affinity and Selectivity of this compound (Compound 59) Against Various Zinc-Finger Ubiquitin-Binding Domains (ZnF-UBDs). nih.govacs.org
Target Protein DomainDissociation Constant (KD) in μM
USP3 ZnF-UBD14 ± 4
USP5 ZnF-UBD87 ± 45
USP16 ZnF-UBD72 ± 16
HDAC6 ZnF-UBD120 ± 44

Expanding the Mechanistic Understanding of this compound in Preclinical Models

The current understanding of this compound is based on in vitro biochemical and biophysical assays. nih.gov A critical future direction is to progress from these studies to cell-based assays and eventually to preclinical models. This will involve developing cell-permeable analogs of the ligand to investigate its effects in a physiological context.

A key mechanistic feature of the ligand is that it binds to the non-catalytic ZnF-UBD without inhibiting the catalytic deubiquitylating activity of the USP3 enzyme. acs.orgnih.gov This is a crucial distinction from ligands targeting the same domain in USP5, which do inhibit its catalytic function. nih.govacs.org This property makes the USP3 ligand an ideal candidate for use in DUBTACs, which are designed to recruit an active enzyme to a new target. Future preclinical research will focus on creating DUBTACs based on this ligand and testing their ability to stabilize specific target proteins in cellular and animal models of diseases where protein degradation is implicated. These studies will be essential for validating the therapeutic concept of USP3 recruitment and for understanding the ligand's mechanistic impact on health and disease. researchgate.net

Q & A

Basic: What is the molecular function of USP3 ZnF-UBD, and how does its ligand interaction influence DNA damage response pathways?

Answer:
The USP3 ZnF-UBD (zinc finger ubiquitin-binding domain) is a non-catalytic domain critical for substrate recognition and regulation of USP3's deubiquitinase activity. It facilitates interactions with ubiquitinated substrates, such as SMARCA5 in prostate cancer, to stabilize DNA repair proteins by removing K48-linked ubiquitin chains . Ligand binding to ZnF-UBD can modulate USP3’s ability to recruit substrates, as shown in studies using surface plasmon resonance (SPR) and X-ray crystallography to map binding pockets . For methodological validation, co-immunoprecipitation (Co-IP) and mass spectrometry are recommended to identify USP3-associated proteins .

Basic: What experimental techniques are recommended to validate USP3 ZnF-UBD ligand interactions?

Answer:
Key techniques include:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values) between USP3 ZnF-UBD and ligands .
  • 19F NMR Spectroscopy: Detects ligand-induced conformational changes in the ZnF-UBD domain .
  • X-ray Crystallography: Resolves atomic-level ligand-protein interactions, as demonstrated in studies of USP5 ZnF-UBD inhibitors .
  • Ubiquitination Assays: Quantify changes in substrate ubiquitination levels post-ligand treatment (e.g., using FK2 antibodies for immunofluorescence) .

Advanced: How can researchers resolve contradictions in USP3’s role across cancer types (e.g., pro-survival vs. tumor-suppressive effects)?

Answer:
Contradictions arise from tissue-specific substrates and cellular contexts. For example:

  • Pro-Survival Role: USP3 stabilizes SMARCA5 in prostate cancer, enhancing chemotherapy resistance .
  • Tumor-Suppressive Effects: USP3 deletion increases H2A/H2B ubiquitination, leading to genomic instability in hematopoietic stem cells .
    Methodological Approach:
  • Use CRISPR-Cas9 knockout models to assess USP3 dependency in diverse cancer cell lines .
  • Perform RNA pull-down and RIP assays to identify context-dependent interacting partners (e.g., lncRNA AC092894.1 in colorectal cancer) .
  • Apply statistical meta-analysis to compare transcriptomic datasets across cancer types, controlling for confounding variables .

Advanced: What are the critical considerations in designing small-molecule inhibitors targeting USP3 ZnF-UBD?

Answer:

  • Virtual Screening: Use software like ICM-Pro or Glide to dock ligands into the ZnF-UBD crystal structure (PDB: 6DXH) .
  • Hit Validation: Prioritize compounds with low µM affinity via SPR and NMR, followed by ligand expansion campaigns to establish structure-activity relationships (SAR) .
  • Selectivity Profiling: Test inhibitors against homologous domains (e.g., USP5 ZnF-UBD) to avoid off-target effects .
  • Functional Assays: Validate cellular efficacy using ubiquitination-specific antibodies (e.g., FK2) and colony formation assays .

Advanced: How should researchers address discrepancies in USP3 ZnF-UBD ligand-binding data across experimental platforms?

Answer:
Discrepancies may arise from assay sensitivity or buffer conditions. Mitigation strategies include:

  • Cross-Validation: Compare SPR-derived KD values with NMR or isothermal titration calorimetry (ITC) results .
  • Data Subset Verification: Apply subset-UNF standards to ensure reproducibility of statistical analyses .
  • Dynamic Light Scattering (DLS): Confirm protein-ligand complex monodispersity to rule out aggregation artifacts .

Basic: What methodologies are used to identify proteins interacting with USP3 ZnF-UBD in disease contexts?

Answer:

  • RNA Pull-Down + Mass Spectrometry: Identifies RNA-binding partners (e.g., lncRNA AC092894.1 recruits USP3 in colorectal cancer) .
  • Co-IP + Ubiquitinome Profiling: Maps USP3-regulated substrates (e.g., MYCN stabilization in neuroblastoma via ALYREF-USP3 axis) .
  • CRISPR Screens: Determine USP3’s essentiality in cancer survival using genome-wide knockout libraries .

Advanced: What statistical frameworks are recommended for analyzing high-throughput USP3 ZnF-UBD interaction data?

Answer:

  • Hierarchical Clustering: Group substrates by ubiquitination patterns in proteomics datasets .
  • Bayesian Inference: Model ligand-binding kinetics from SPR sensorgrams .
  • Meta-Regression: Adjust for batch effects in multi-platform studies (e.g., combining ChIP-seq and RNA-seq) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.